Masoprocol

Description

This compound has been reported in Larrea divaricata, Schisandra chinensis, and Larrea tridentata with data available.

This compound is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. This compound directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, this compound inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for neoplasm and has 1 investigational indication.

A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils.

Structure

3D Structure

Properties

IUPAC Name |

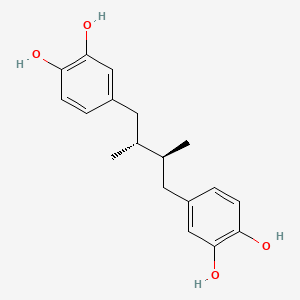

4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKYJDFEPMADG-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045178 | |

| Record name | Masoprocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Masoprocol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-02 g/L | |

| Record name | Masoprocol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27686-84-6 | |

| Record name | Masoprocol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27686-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Masoprocol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027686846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masoprocol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Masoprocol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4,4'-(2,3-dimethylbutane-1,4-diyl)bispyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASOPROCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BO8G1BYQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Masoprocol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | Masoprocol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Masoprocol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Curcumin: A Dual-Action Natural Compound for Oxidative Stress and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa L. (turmeric), has garnered significant scientific interest for its pleiotropic pharmacological activities.[1][2] Traditionally used in Ayurvedic medicine, modern research has identified curcumin as a potent antioxidant and a direct inhibitor of inflammatory enzymes, particularly lipoxygenases (LOX).[3][4] This dual functionality positions curcumin as a promising candidate for the development of therapeutics aimed at mitigating pathologies rooted in oxidative stress and inflammation, such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][5][6] This technical guide provides an in-depth overview of curcumin's mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

Antioxidant Activity: The Nrf2-ARE Signaling Pathway

Curcumin exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Curcumin can disrupt the Keap1-Nrf2 complex, possibly by interacting with specific cysteine residues on Keap1.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various cytoprotective genes.[7][8] The subsequent upregulation of these genes leads to the synthesis of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative stress.[8]

Figure 1: Curcumin-mediated activation of the Nrf2-ARE pathway.

Lipoxygenase Inhibition

Curcumin has been demonstrated to directly inhibit the activity of lipoxygenases (LOX), a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory lipid mediators known as leukotrienes.[4][9] Studies have shown that curcumin can inhibit various LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX.[10][11] The mechanism of inhibition is believed to involve direct, competitive binding to the enzyme's active site.[2][10] This inhibitory action reduces the production of pro-inflammatory leukotrienes, thereby contributing to curcumin's overall anti-inflammatory effects. The β-diketone moiety in curcumin's structure is thought to be crucial for its 5-LOX inhibitory activity.[12]

Quantitative Data

Antioxidant Activity

The antioxidant capacity of curcumin has been quantified using various in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents.

| Assay | IC50 Value (µg/mL) | Reference Standard | Notes |

| DPPH Radical Scavenging | 1.08 ± 0.06 | Ascorbic Acid | Measures the ability to donate a hydrogen atom to the stable DPPH radical. |

| Hydrogen Peroxide (H2O2) Scavenging | 10.08 ± 2.01 | Ascorbic Acid | Evaluates the capacity to neutralize hydrogen peroxide. |

| Nitric Oxide (NO) Radical Scavenging | 37.50 ± 1.54 | Ascorbic Acid | Assesses the inhibition of nitric oxide radical formation. |

| Superoxide Anion Radical Scavenging | 29.63 ± 2.07 | Ascorbic Acid | Determines the ability to scavenge superoxide radicals. |

| Erythrocyte Lipid Peroxidation | 12.02 ± 1.03 | - | Measures the inhibition of lipid peroxidation in red blood cell membranes. |

| Erythrocyte Haemolysis Inhibition | 282.7 ± 4.82 | - | Evaluates the protection against free radical-induced hemolysis of red blood cells. |

Lipoxygenase Inhibition

Curcumin's inhibitory effects on various lipoxygenase enzymes have been determined, with IC50 values indicating its potency.

| Lipoxygenase Isoform | IC50 Value (µM) | Source of Enzyme | Notes |

| 5-LOX | 3.37 ± 0.11 (µg/mL) | - | Demonstrated greater potency than the positive control, abietic acid (IC50 = 4.11 ± 0.23 µg/mL).[12] |

| 5-HETE formation | 5-10 | Mouse Epidermis Cytosol | Inhibition of the metabolism of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE).[11] |

| 8-HETE formation | 5-10 | Mouse Epidermis Cytosol | Inhibition of the metabolism of arachidonic acid to 8-hydroxyeicosatetraenoic acid (8-HETE).[11] |

| 12/15-LOX | 6.13 | Rat Lung Cytosolic Fraction | Curcumin acts as a competitive inhibitor of 12/15-LOX.[10] |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of curcumin using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of curcumin and a reference standard (e.g., ascorbic acid) in methanol at various concentrations (e.g., 1 to 5 µg/mL).

-

-

Assay Procedure:

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Lipoxygenase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of curcumin on lipoxygenase activity by monitoring the formation of hydroperoxides from a fatty acid substrate.

-

Preparation of Reagents:

-

Assay Procedure:

-

In a quartz cuvette, combine the sodium phosphate buffer, the lipoxygenase enzyme solution, and the curcumin solution.

-

Incubate the mixture at 25°C for 10 minutes.[15]

-

Initiate the reaction by adding the sodium linoleate substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a UV-Vis spectrophotometer.[12][15] This absorbance change corresponds to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.[15]

-

-

Controls and Calculation:

-

A negative control is run by replacing the curcumin solution with the solvent used to dissolve it.

-

The percentage of lipoxygenase inhibition is calculated by comparing the rate of the reaction in the presence of curcumin to the rate of the negative control.

-

The IC50 value is determined from a dose-response curve of curcumin concentration versus percentage inhibition.

-

Conclusion

Curcumin stands out as a natural compound with significant potential in drug development due to its well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2-ARE pathway and directly inhibit lipoxygenase enzymes provides a solid mechanistic basis for its therapeutic effects. The quantitative data presented herein underscores its potency, while the detailed experimental protocols offer a framework for its further investigation and characterization. For researchers and scientists in the field, curcumin represents a valuable lead compound for the design and synthesis of novel therapeutics targeting diseases with an underlying inflammatory and oxidative stress component.

References

- 1. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]

- 2. Inhibition of 12/15 lipoxygenase by curcumin and an extract from Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin, an atoxic antioxidant and natural NFkappaB, cyclooxygenase-2, lipooxygenase, and inducible nitric oxide synthase inhibitor: a shield against acute and chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nrf2activators.com [nrf2activators.com]

- 6. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. Inhibitory effects of curcumin on in vitro lipoxygenase and cyclooxygenase activities in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro study of curcumin as a 5-lipoxygenase inhibitor [wisdomlib.org]

- 13. Curcumin loaded self assembled lipid-biopolymer nanoparticles for functional food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

Masoprocol for the Treatment of Actinic Keratosis: A Technical Guide

Introduction

Actinic keratosis (AK) is a common intraepithelial neoplasm of the keratinocytes, resulting from prolonged exposure to ultraviolet (UV) radiation.[1][2] These lesions are considered precancerous, with the potential to progress to invasive squamous cell carcinoma (SCC).[1][3] Therefore, the treatment of AKs is strongly recommended to limit the associated morbidity and mortality.[3] Various therapeutic strategies have been developed, including topical agents like masoprocol.[3]

This compound, also known as nordihydroguaiaretic acid (NDGA), is an antineoplastic agent that was used topically for the treatment of actinic keratoses.[4][5] Marketed under the trade name Actinex, it was withdrawn from the U.S. market in June 1996.[4][6] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, clinical data, and experimental protocols for an audience of researchers and drug development professionals.

Mechanism of Action

The precise mechanism by which this compound treats actinic keratosis is not fully understood.[4][6] However, laboratory studies have elucidated several potential pathways. This compound is recognized as a potent antioxidant and a 5-lipoxygenase (5-LOX) inhibitor, which interferes with the metabolism of arachidonic acid and diminishes the synthesis of inflammatory mediators like leukotrienes.[4][5][6] It also exhibits inhibitory effects on prostaglandins, though the clinical significance of this is unknown.[4][6]

Furthermore, this compound has demonstrated direct antiproliferative activity against keratinocytes in tissue culture.[4][6] This effect may be linked to its ability to inhibit the activation of key receptor tyrosine kinases (RTKs), specifically the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, leading to decreased proliferation of susceptible cells.[4] Some evidence suggests this compound may also induce apoptosis in tumor cells by disrupting the actin cytoskeleton, which is associated with the activation of stress-activated protein kinases (SAPKs).[4]

Clinical Data

Efficacy

The primary evidence for this compound's efficacy comes from a multicenter, double-blind, vehicle-controlled study involving patients with actinic keratoses on the head and neck.[7][8] Patients applied either this compound cream or a vehicle cream twice daily for 14 to 28 days.[7][8] The results at the 1-month follow-up visit showed a statistically significant reduction in lesion counts for the this compound-treated group compared to the vehicle group.[7][9]

In a comparative study, 5% 5-fluorouracil (5-FU) was found to be superior to 10% this compound in treating actinic keratosis, based on the mean percentage reduction in lesion counts.[3] However, this compound was associated with better tolerability.[3]

Table 1: Summary of Clinical Efficacy of this compound Cream

| Metric | This compound Group (n=113) | Vehicle Group | Source |

|---|---|---|---|

| Baseline Mean AK Count | 15.0 | 13.4 | [7][8][9] |

| 1-Month Follow-up Mean AK Count | 5.4 | 11.1 | [7][8][9] |

| Median Percent Reduction in AKs | 71.4% | 4.3% |[7][8][9] |

Safety and Tolerability

The most common adverse events associated with topical this compound treatment were local skin reactions.[7] Irritation, manifesting as erythema or flaking, was observed more frequently in the this compound group than in the vehicle group.[7][9] Notably, the presence of this irritation did not correlate with the clinical response.[7][9] Compared to 5-FU, this compound treatment was better tolerated, with a significantly lower percentage of patients failing to complete the full 28 days of treatment (16% for this compound vs. 65.5% for 5-FU).[3]

Table 2: Incidence of Local Skin Irritation

| Adverse Event | This compound Group | Vehicle Group | Source |

|---|

| Irritation (Erythema or Flaking) | 61.5% | 26.7% |[7][9] |

Pharmacokinetics

The systemic absorption of this compound following topical application is minimal. Studies have shown that less than 1-2% of the drug is absorbed through the skin over a 4-day application period.[6] This low systemic bioavailability is a key characteristic of topical therapies, aiming to localize the drug's effect and minimize systemic side effects.[10]

Experimental Protocols

Pivotal Clinical Trial Methodology

The pivotal study for this compound was a double-blind, vehicle-controlled, multicenter clinical trial designed to evaluate its efficacy and safety in treating actinic keratoses of the head and neck.[7][8]

-

Study Design: Randomized, double-blind, parallel-group, vehicle-controlled.

-

Patient Population: Patients with multiple actinic keratoses on the head and neck.

-

Intervention:

-

Treatment Group: this compound cream applied twice daily.

-

Control Group: Vehicle cream applied twice daily.

-

-

Treatment Duration: 14 to 28 days.

-

Primary Efficacy Endpoint: Change in the number of actinic keratosis lesions from baseline.

-

Follow-up: Patients were evaluated at a 1-month follow-up visit post-treatment.[7]

-

Safety Assessment: Monitoring and recording of local and systemic adverse events, with a focus on skin irritation such as erythema and flaking.[7]

Formulation and Delivery

This compound was formulated as a topical cream for the treatment of actinic keratosis.[7] Topical formulations like creams are semisolid emulsions designed to deliver an active pharmaceutical ingredient directly to the skin.[11][12] The vehicle, or base, of the cream is critical for the product's stability, aesthetic properties, and the release and penetration of the active drug into the skin layers.[13][14] While specific details of the Actinex® formulation are proprietary, a topical cream generally consists of an active ingredient, an oil phase, a water phase, emulsifiers to mix them, and other excipients like thickeners, preservatives, and penetration enhancers to ensure optimal performance and stability.[12][14] The goal of such a formulation is to maximize the drug's concentration at the site of action in the epidermis while minimizing systemic absorption.[10]

References

- 1. Guidelines of care for the management of actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Interventions for actinic keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H22O4 | CID 71398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck. [scholars.duke.edu]

- 9. A double-blind, vehicle-controlled study evaluating this compound cream in the treatment of actinic keratoses on the head and neck. (1991) | Elise A. Olsen | 352 Citations [scispace.com]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]

- 13. Innovative Formulation Techniques For Enhanced Topical Delivery - Dow Development Labs [dowdevelopmentlabs.com]

- 14. sdiarticle4.com [sdiarticle4.com]

Masoprocol: A Technical Guide on its Potential as an Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1][2] Traditionally used in herbal medicine, this compound has garnered significant scientific interest for its potential therapeutic applications, including its role as an antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound's anticancer properties, detailing its mechanisms of action, summarizing preclinical data, outlining experimental protocols, and discussing its future potential in oncology. This compound was previously approved for the topical treatment of actinic keratoses, precancerous skin growths, highlighting its established biological activity.[4]

Mechanism of Action

This compound exerts its antineoplastic effects through a multi-targeted approach, influencing several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.[2][5] While it is well-known as a potent inhibitor of lipoxygenases (LOX), its anticancer activities are not limited to this pathway.[2][5][6][7]

Lipoxygenase (LOX) Inhibition

This compound is a well-established inhibitor of lipoxygenases, enzymes that play a role in the synthesis of leukotrienes and other inflammatory mediators.[2][5][6] Several lipoxygenase isoforms are often overexpressed in tumors, contributing to cancer cell proliferation, invasion, and resistance to apoptosis.[8] By inhibiting LOX, this compound can disrupt these pro-tumorigenic signaling cascades.[8]

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. Several natural compounds have been shown to inhibit the JAK/STAT pathway, and this compound is believed to act in a similar manner. Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell cycle progression and apoptosis, such as cyclins and Bcl-2 family proteins.

Figure 1: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Other Potential Mechanisms

-

Receptor Tyrosine Kinase (RTK) Inhibition: this compound has been reported to inhibit platelet-derived growth factor receptor (PDGFR) and protein kinase C (PKC), both of which are crucial for cancer cell proliferation and survival.[2][5]

-

Induction of Apoptosis: It can induce programmed cell death in tumor xenografts.[2][5]

-

Pro-oxidant Effects: At higher concentrations, this compound can act as a pro-oxidant, generating reactive oxygen species (ROS) that lead to apoptosis in tumor cells.[1]

-

Glucose Uptake Inhibition: Studies have shown that this compound can inhibit glucose transporter 1 (GLUT-1), thereby interfering with the energy metabolism of cancer cells.[3]

Preclinical Data

This compound has demonstrated significant antineoplastic activity in a variety of preclinical models, both in vitro and in vivo.[1]

In Vitro Cytotoxicity

This compound exhibits cytotoxic effects against a range of cancer cell lines, with IC50 values typically falling within the 1–100 µM range.[1] The specific IC50 is dependent on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H-69 | Small Cell Lung Cancer | ~3-5 | [2][5] |

| HL-60 | Leukemia | Not specified, but inhibits cell viability | [2] |

| U-937 | Leukemia | Not specified, but inhibits cell viability | [2] |

| GBM | Glioblastoma Multiforme | Effective at 100 µM and 250 µM | [9] |

Note: The table above is a summary of available data. IC50 values can vary significantly between studies due to different experimental protocols.[10]

In Vivo Antitumor Activity

In animal models, this compound has been tested at doses ranging from 0.750 to 100 mg/kg body weight.[1] Studies have shown its ability to inhibit tumor growth in various cancer models. For instance, analogs of this compound have demonstrated dose-dependent anticancer activity in a mouse xenograft model of human melanoma.[11] Furthermore, this compound has been shown to ameliorate cisplatin-induced nephrotoxicity while enhancing its in vivo antitumor properties in a rat model of breast cancer.[1]

Experimental Protocols

Standardized protocols are crucial for evaluating the antineoplastic activity of compounds like this compound.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Figure 2: General workflow for an in vitro MTT cytotoxicity assay.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of this compound on the expression or phosphorylation of key signaling proteins like STAT3.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using an assay like the BCA assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSTAT3, anti-STAT3).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity to determine relative protein expression levels.

Clinical Development and Challenges

Despite promising preclinical results, the clinical development of this compound has been hampered by concerns over toxicity, particularly kidney and liver damage, especially with prolonged or excessive consumption.[1][2] Most information on human side effects comes from the consumption of chaparral tea, which is a non-standardized extract.[1] The clinical translation of pure this compound has been limited, and as of now, there are no major ongoing clinical trials for its use as a systemic anticancer agent.[15][16][17]

The primary challenges for this compound's clinical development include:

-

Toxicity Profile: Reports of nephrotoxicity and hepatotoxicity are significant hurdles.[1][2]

-

Bioavailability: Like many natural polyphenols, this compound may have limited oral bioavailability, requiring high doses for efficacy.[2][5]

-

Lack of Robust Clinical Data: A significant gap exists between the extensive preclinical studies and well-controlled clinical trials in cancer patients.[1]

Future Directions

Future research should focus on several key areas to potentially harness the antineoplastic properties of this compound:

-

Analog Development: Synthesizing and screening this compound analogs could lead to compounds with improved potency and a better safety profile.[2][5] For example, a biscatechol analog with a four-carbon bridge was found to be more than 10 times as active as this compound against a small cell lung cancer cell line.[5]

-

Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems, such as nanoparticles, could enhance its bioavailability and target it more specifically to tumor tissues, thereby reducing systemic toxicity.

-

Combination Therapies: Investigating this compound in combination with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and potentially allow for lower, less toxic doses.[1]

Conclusion

This compound is a compelling natural product with well-documented antineoplastic properties in preclinical settings. Its ability to target multiple key pathways in cancer, including lipoxygenase and STAT3 signaling, makes it an attractive candidate for further investigation. However, significant challenges related to its toxicity and a lack of clinical data must be addressed. Future efforts in medicinal chemistry to create safer, more potent analogs and the development of advanced drug delivery formulations will be critical to determining if this compound or its derivatives can be successfully translated into effective therapies for cancer patients.

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Classic Phytochemical Antioxidant and Lipoxygenase Inhibitor, Nordihydroguaiaretic Acid, Activates Phospholipase D through Oxidant Signaling and Tyrosine Phosphorylation Leading to Cytotoxicity in Lung Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenase Inhibitors as Cancer Chemopreventives: Discovery, Recent Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. cancerresearchcollaboration.org [cancerresearchcollaboration.org]

- 17. mayo.edu [mayo.edu]

Masoprocol: A Preclinical Investigation of its Hypoglycemic Properties

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Masoprocol, a naturally occurring lignan isolated from the creosote bush (Larrea tridentata), has been the subject of preclinical research for its potential as a hypoglycemic agent. Historically used in traditional medicine, its effects on glucose and lipid metabolism have been investigated in various animal models of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, detailing its observed effects, proposed mechanisms of action, and the experimental protocols utilized in these seminal studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and similar compounds. It is important to note that while preclinical data is promising, this compound is not an approved treatment for diabetes and its clinical efficacy and safety in this context have not been established.

Quantitative Effects on Metabolic Parameters

This compound has demonstrated significant effects on key metabolic markers in animal models of type 2 diabetes. The following tables summarize the quantitative data from key studies, providing a clear comparison of its efficacy against vehicle controls and the standard-of-care medication, metformin.

Table 1: Effect of this compound on Plasma Glucose and Lipids in a Rat Model of Type 2 Diabetes [1]

| Treatment Group | Plasma Glucose (mmol/L) | Plasma Triglycerides (mmol/L) | Plasma Non-Esterified Fatty Acids (NEFA) (% decrease vs. Vehicle) | Plasma Glycerol (% decrease vs. Vehicle) |

| Vehicle | 21.7 ± 1.0 | 4.8 ± 0.3 | - | - |

| This compound (0.83 mmol/kg) | 14.2 ± 1.1 | 1.0 ± 0.1 | ~65% | ~65% |

| Metformin (0.83 mmol/kg) | 12.8 ± 0.9 | 3.6 ± 0.3 | ~32.5% | ~32.5% |

Data are presented as mean ± SEM. The study was conducted in fat-fed, streptozotocin-treated rats over a period of 4 days.

Table 2: Effect of this compound on Glucose Homeostasis in Genetically Diabetic Mouse Models [2]

| Animal Model | Treatment | Plasma Glucose Reduction | Effect on Oral Glucose Tolerance |

| C57BL/ks-db/db mice | This compound | ~8 mmol/L | Improved |

| C57BL/6J-ob/ob mice | This compound | ~8 mmol/L | Not reported |

This study highlights the glucose-lowering effect of this compound in two different genetic models of obesity and type 2 diabetes.

Table 3: In Vitro Effects of this compound on Adipocyte Glucose Clearance [1]

| Treatment | Basal Glucose Clearance | Insulin-Stimulated Glucose Clearance |

| Vehicle | Baseline | Baseline |

| This compound (30 µmol/L) | Increased (p < 0.05) | Increased (p < 0.05) |

This experiment was conducted on primary adipocytes isolated from normal rats, indicating a direct effect of this compound on glucose uptake at the cellular level.

Proposed Mechanisms of Action

The hypoglycemic effects of this compound are believed to be multifactorial, targeting several key pathways involved in glucose and lipid metabolism. The primary proposed mechanisms are:

-

Enhancement of Glucose Uptake: this compound appears to directly increase glucose transport into cells, particularly adipocytes. This effect is observed in both the absence and presence of insulin, suggesting a potential insulin-mimetic action.[1] Some evidence also suggests a direct interaction with the glucose transporter GLUT1.[3]

-

Inhibition of Lipolysis: A significant contributor to insulin resistance is the elevated level of circulating free fatty acids. This compound has been shown to decrease lipolysis by inhibiting the phosphorylation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides in adipose tissue.

-

Insulin Sensitization through Resistin Inhibition: In silico studies have identified this compound as a potential inhibitor of resistin, an adipokine known to induce insulin resistance.[4] By binding to resistin, this compound may prevent its inhibitory effects on the insulin signaling pathway.

-

Inhibition of Receptor Tyrosine Kinases: Research in cancer cell lines has shown that this compound can inhibit the insulin-like growth factor-1 receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, both of which are tyrosine kinases that share signaling components with the insulin receptor.[5] The relevance of this mechanism to its hypoglycemic effects requires further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for investigating its effects.

Caption: Proposed mechanisms of this compound's hypoglycemic action.

Caption: Typical experimental workflows for evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, adapted for clarity and reproducibility.

Animal Model of Type 2 Diabetes[1]

-

Animal Strain: Male Sprague-Dawley rats.

-

Induction of Diabetes:

-

Feed a high-fat diet (e.g., 20% fat by weight) for 2 weeks.

-

Administer a single low dose of streptozotocin (STZ; 0.19 mmol/kg) via intravenous injection to induce partial insulin deficiency.

-

Confirm diabetic state by measuring blood glucose levels (typically >16 mmol/L).

-

-

Treatment:

-

Divide diabetic animals into three groups: Vehicle control, this compound (0.83 mmol/kg), and Metformin (0.83 mmol/kg).

-

Administer treatments orally twice daily for a specified period (e.g., 4 days).

-

-

Monitoring and Sample Collection:

-

Monitor blood glucose and body weight regularly.

-

At the end of the treatment period, collect blood samples for analysis of plasma glucose, triglycerides, NEFA, and glycerol.

-

Collect tissues for further analysis if required.

-

Isolation of Primary Rat Adipocytes[6][7]

-

Tissue Harvest:

-

Euthanize male Sprague-Dawley rats and dissect epididymal fat pads.

-

Mince the adipose tissue finely in a sterile environment.

-

-

Collagenase Digestion:

-

Incubate the minced tissue in a solution of collagenase (e.g., Type I) in Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) and glucose.

-

Incubate at 37°C with gentle shaking for 30-60 minutes until the tissue is digested.

-

-

Cell Isolation:

-

Filter the digest through a nylon mesh to remove undigested tissue.

-

The isolated adipocytes will float to the top. Carefully collect this layer.

-

Wash the adipocytes several times with fresh buffer to remove residual collagenase and other cell types.

-

-

Cell Culture:

-

Resuspend the isolated adipocytes in an appropriate culture medium for subsequent experiments.

-

2-Deoxyglucose Uptake Assay in Isolated Adipocytes[8][9][10][11]

-

Cell Preparation:

-

Incubate isolated primary adipocytes in a glucose-free buffer to starve them of glucose.

-

-

Treatment:

-

Treat the cells with this compound (e.g., 30 µmol/L) or vehicle for a specified time.

-

For insulin-stimulated uptake, add a known concentration of insulin.

-

-

Glucose Uptake Measurement:

-

Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H] or [14C]-2-deoxyglucose).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by adding an ice-cold stop solution (e.g., phloretin).

-

Wash the cells to remove extracellular 2-deoxyglucose.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Measure the amount of intracellular radiolabeled 2-deoxyglucose using a scintillation counter.

-

Normalize the results to the protein concentration of the cell lysate.

-

Hormone-Sensitive Lipase (HSL) Phosphorylation and Activity Assay

-

Cell Treatment and Lysis:

-

Treat isolated adipocytes with this compound or vehicle.

-

Stimulate lipolysis with an agent like isoproterenol.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

-

Western Blot for HSL Phosphorylation:

-

Separate cell lysates by SDS-PAGE.

-

Transfer proteins to a nitrocellulose membrane.

-

Probe the membrane with antibodies specific for phosphorylated HSL (at relevant serine residues) and total HSL.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

-

HSL Activity Assay:

-

Prepare a substrate emulsion containing radiolabeled triolein.

-

Incubate cell lysates with the substrate.

-

Extract the released radiolabeled free fatty acids.

-

Quantify the radioactivity of the extracted fatty acids to determine HSL activity.

-

Concluding Remarks and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant hypoglycemic and lipid-lowering properties. Its multifaceted mechanism of action, involving direct effects on glucose uptake, inhibition of lipolysis, and potential modulation of insulin sensitizing pathways, makes it an interesting candidate for further investigation. However, a critical gap in the current knowledge is the lack of human clinical trial data for this compound in the context of diabetes. Given that this compound was withdrawn from the market for other indications due to toxicity concerns, any future development would require a thorough re-evaluation of its safety profile, potentially through the development of analogues with an improved therapeutic index.

For the research community, further studies are warranted to:

-

Elucidate the precise molecular interactions between this compound and components of the insulin signaling pathway, particularly the IRS-1/PI3K/Akt axis.

-

Validate the in-silico findings regarding resistin inhibition through in vitro and in vivo experiments.

-

Conduct comprehensive toxicological studies to assess the long-term safety of this compound and its metabolites.

-

Explore the therapeutic potential of novel this compound derivatives with enhanced efficacy and reduced toxicity.

This technical guide provides a solid foundation for understanding the preclinical profile of this compound as a potential hypoglycemic agent. It is our hope that this compilation of data and methodologies will stimulate further research into this and other natural compounds for the management of metabolic diseases.

References

- 1. Effect of this compound on carbohydrate and lipid metabolism in a rat model of Type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (nordihydroguaiaretic acid): a new antihyperglycemic agent isolated from the creosote bush (Larrea tridentata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nordihydroguaiaretic acid on cell viability and glucose transport in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Nordihydroguaiaretic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydroguaiaretic acid (NDGA) is a lignan with a rich history, transitioning from traditional herbal medicine to a subject of intense scientific scrutiny for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of NDGA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a clear visualization of its molecular interactions.

NDGA is a phenolic compound predominantly found in the resinous leaves of the creosote bush (Larrea tridentata), a plant native to the deserts of Mexico and the southwestern United States.[1][2] For centuries, indigenous tribes of North America have utilized extracts of the creosote bush to treat a wide array of ailments, including cancer, diabetes, and inflammatory conditions.[3][4] This traditional use laid the groundwork for the scientific investigation into its active constituents.

The scientific journey of NDGA began in the mid-20th century, leading to its identification as a potent antioxidant.[5] This property led to its commercial use as a food preservative in the 1950s.[4][6] However, concerns regarding its potential for renal and liver toxicity at high doses led to its removal from the U.S. Food and Drug Administration's (FDA) "generally regarded as safe" (GRAS) list in 1968.[3][7] Despite this, research into the pharmacological properties of NDGA has continued, revealing its potential as an anti-inflammatory, antiviral, and anticancer agent.

This guide will delve into the quantitative data that underpins our understanding of NDGA's bioactivity, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways it modulates.

Quantitative Data

The biological effects of nordihydroguaiaretic acid have been quantified in numerous studies. The following tables summarize key quantitative data related to its inhibitory and pharmacokinetic properties.

Table 1: Inhibitory Activity of Nordihydroguaiaretic Acid (NDGA)

| Target Enzyme | Organism/Cell Line | IC50 Value | Reference(s) |

| 5-Lipoxygenase (5-LOX) | - | 8 µM | [5] |

| 15-Lipoxygenase (soybean) | Glycine max | 9 µM | |

| Lipoxygenase-1 | - | 2.7 µM | - |

| H-69 Small Cell Lung Cancer Cells | Human | ~3-5 µM | [8] |

Table 2: Pharmacokinetic Parameters of Nordihydroguaiaretic Acid (NDGA) in Mice

| Parameter | Value | Conditions | Reference(s) |

| Peak Plasma Concentration (Cmax) | 14.7 µg/mL | 50 mg/kg, intravenous administration | - |

| Terminal Half-life (t1/2) | 135.0 minutes | 50 mg/kg, intravenous administration | - |

| Clearance (CL) | 201.9 mL/min/kg | 50 mg/kg, intravenous administration | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nordihydroguaiaretic acid.

Protocol 1: Extraction of Nordihydroguaiaretic Acid from Larrea tridentata

This protocol describes a conventional heat-reflux extraction method.[1]

1. Plant Material Preparation: a. Collect leaves of Larrea tridentata. b. Dry the leaves in an oven at 60°C for 48 hours. c. Grind the dried leaves into a fine powder.

2. Extraction: a. Mix 25 grams of the dried, powdered plant material with 100 mL of methanol in a round-bottom flask. b. Set up a heat-reflux apparatus in a water bath. c. Digest the mixture for 1 hour at 55-60°C.

3. Filtration and Analysis: a. After 1 hour, allow the mixture to cool to room temperature. b. Filter the extract through a 0.45 µm membrane filter to remove solid plant material. c. The resulting filtrate contains the crude extract of NDGA, which can be further purified and quantified using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Lipoxygenase Inhibition Assay

This protocol is based on a commercially available lipoxygenase inhibitor screening assay kit and uses NDGA as a standard inhibitor.[5][9][10][11]

1. Reagent Preparation: a. Prepare a 1X Assay Buffer by diluting a 10X stock solution with HPLC-grade water. b. Prepare a 1.1 mM stock solution of NDGA by resuspending 550 nmol in 500 µL of methanol. c. Prepare the substrate solution (e.g., arachidonic acid or linoleic acid) to a working concentration of 1 mM. d. Prepare the Chromogen solution by mixing equal volumes of Developing Reagent 1 and Developing Reagent 2.

2. Assay Procedure: a. To a 96-well plate, add 90 µL of the lipoxygenase enzyme solution to the inhibitor wells. b. Add 10 µL of the NDGA stock solution to the inhibitor wells for a final concentration of 100 µM. For test compounds, add 10 µL of the dissolved inhibitor. c. Incubate the plate for 5 minutes at room temperature. d. Initiate the reaction by adding 10 µL of the substrate to all wells. e. Place the plate on a shaker for at least ten minutes. f. Stop the reaction and develop the color by adding 100 µL of the Chromogen to each well. g. Place the plate on a shaker for five minutes. h. Read the absorbance at 490-500 nm using a plate reader.

3. Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration compared to the control (enzyme and substrate without inhibitor). b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Western Blot Analysis of Phospho-p38 MAPK

This protocol provides a general procedure for analyzing the phosphorylation of p38 MAPK in response to NDGA treatment.[12][13][14][15][16]

1. Cell Culture and Treatment: a. Culture cells (e.g., C6 or NIH/3T3) in appropriate media and conditions. b. Treat the cells with the desired concentrations of NDGA for the specified time points. Include untreated and vehicle-treated controls. A positive control for p38 MAPK activation (e.g., anisomycin or UV treatment) should also be included.

2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 30 µg) from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween® 20) for at least 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle shaking. e. Wash the membrane several times with wash buffer (e.g., TBS with 0.1% Tween® 20). f. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again as in step 3e. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

4. Data Analysis: a. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK. b. Quantify the band intensities using densitometry software. c. Express the level of phospho-p38 MAPK as a ratio to total p38 MAPK.

Signaling Pathways and Mechanisms of Action

Nordihydroguaiaretic acid exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Lipoxygenase Inhibition

NDGA is a well-established inhibitor of lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. The mechanism of inhibition involves the chelation of the non-heme iron atom within the enzyme's active site, thereby preventing the catalytic cycle.

Caption: Mechanism of lipoxygenase inhibition by NDGA.

Nrf2 Signaling Pathway Activation

NDGA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This activation can occur through both Keap1-dependent and -independent mechanisms.

Caption: NDGA-mediated activation of the Nrf2 signaling pathway.

Conclusion

Nordihydroguaiaretic acid stands as a compelling example of a natural product with a long history of traditional use that has transitioned into a valuable tool for modern scientific investigation. Its multifaceted biological activities, including potent antioxidant and anti-inflammatory effects, are rooted in its ability to modulate key signaling pathways such as lipoxygenase and Nrf2. While its clinical application has been hampered by concerns over toxicity, the continued study of NDGA and its derivatives provides valuable insights into disease mechanisms and offers a template for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research into this fascinating molecule and its potential to address a range of human diseases.

References

- 1. smbb.mx [smbb.mx]

- 2. Bioproduction of Nordihydroguaiaretic and Ellagic Acid from Creosote Bush Leaves (Larrea tridentata) Using Solid-State Fermentation with Aspergillus niger GH1 [mdpi.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. NORDIHYDROGUAIARETIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. abcam.com [abcam.com]

- 6. Nordihydroguaiaretic acid - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 2.5.1. Lipoxygenase Inhibitory Activity [bio-protocol.org]

- 11. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]

- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

Masoprocol Derivatives: A Technical Deep Dive into Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata.[1] This compound and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Biological Activities of this compound and Its Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate various cellular processes. The primary biological activities investigated are their anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

This compound and its analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The anticancer activity is attributed to their ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.

One study synthesized a series of this compound analogues with varying carbon bridge lengths between the two catechol moieties and evaluated their activity against the H-69 small cell lung cancer cell line. The results indicated that the length of the carbon bridge is crucial for anticancer efficacy, with a biscatechol derivative featuring a four-carbon bridge being over 10 times more active than the parent compound, NDGA.[4][5] Other modifications, such as the creation of tetra-O-substituted analogs, have also yielded compounds with significant anti-melanoma activity.[6]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nordihydroguaiaretic acid (NDGA) | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Racemic NDGA | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Biscatechol with 4-carbon bridge | H-69 (Small Cell Lung Cancer) | <0.3-0.5 | [4][5] |

| Catechol derivative with 5-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Catechol derivative with 6-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Phenol analogue with 3-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Phenol analogue with 4-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Phenol analogue with 5-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| Phenol analogue with 6-carbon bridge | H-69 (Small Cell Lung Cancer) | ~3-5 | [4][5] |

| NDGA bis-cyclic sulfate | Various | Active | [6] |

| NDGA bis-cyclic carbonate | Various | Active | [6] |

| Methylenedioxyphenyl-NDGA | Various | Active | [6] |

| NDGA tetra acetate | Various | Active | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are largely attributed to its potent inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound and its derivatives can effectively reduce inflammation.

Quantitative data on the anti-inflammatory activity of various this compound derivatives is crucial for structure-activity relationship (SAR) studies and the development of more potent anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| NT water extract | NO Production in RAW264.7 cells | 52.4 ± 2.1 | [4] |

| WA water extract | NO Production in RAW264.7 cells | 166.3 | [4] |

| NT AAE extract | NO Production in RAW264.7 cells | 33.3 ± 1.3 | [4] |

| WA AAE extract | NO Production in RAW264.7 cells | 157.0 ± 1.5 | [4] |

NT and WA refer to different sources of plant extracts containing this compound-related compounds. AAE refers to ascorbic acid equivalent.

Antioxidant Activity

This compound's two catechol rings contribute to its potent antioxidant activity by scavenging reactive oxygen species (ROS).[7] This antioxidant property is believed to contribute to its overall therapeutic effects, as oxidative stress is implicated in the pathogenesis of both cancer and inflammatory diseases.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize this compound derivatives and to evaluate their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound analogues often involves modifications to the catechol groups or the central carbon bridge.

General Procedure for the Synthesis of Tetra-O-acetyl nordihydroguaiaretic acid:

-

To 1.5 g (4.96 mmol) of nordihydroguaiaretic acid (NDGA) in a 100 ml screw-capped Erlenmeyer flask, add 3.0 ml of acetic anhydride in 1 ml aliquots with gentle mixing.

-

Add approximately 2.5 µl of concentrated H₂SO₄ to the reaction mixture and shake until the NDGA is completely dissolved.

-

Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.

-

The resulting tetra-O-acetyl NDGA can be purified using standard chromatographic techniques.[7]

General Procedure for the Synthesis of NDGA Analogues with Modified Catechol Groups:

-

Dissolve 2.5 g of NDGA and 4.42 g of sodium hydroxide in 117 mL of DMSO and 60 mL of dichloromethane.

-

Stir the reaction mixture overnight at 120°C under a reflux condenser with a moisture trap.

-

Remove the solvents under high-vacuum rotary evaporation.

-

Purify the residue using flash column chromatography with a hexane:dichloromethane gradient (from 98:2 to 70:30 v/v).

-

Evaporate the solvents and dry the product under vacuum to obtain the desired NDGA analogue.[6]

Biological Assays

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., H-69, MCF-7) in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages):

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

After a 24-hour incubation period, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits NO production by 50%.[4]

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound and its derivatives are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more targeted and effective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[9] this compound has been shown to suppress the LPS-induced activation of macrophages by down-regulating TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling cascade.[2] By inhibiting TAK1, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[10] this compound has been suggested to activate the PI3K/Akt pathway by inhibiting the phosphatase and tensin homolog (PTEN), a negative regulator of this pathway.[7] The oxidized quinone form of this compound is thought to be responsible for this PTEN inhibition. This activation of a pro-survival pathway by a compound with anticancer activity highlights the complex and context-dependent nature of its biological effects.

References

- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and anti-melanoma activity of tetra-O-substituted analogs of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics of Masoprocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush (Larrea tridentata). It has been investigated for various therapeutic applications due to its well-documented activity as a lipoxygenase inhibitor. Understanding the pharmacokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental methodologies, and insights into its mechanism of action.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its derivative, terameprocol (M4N), from in vivo studies.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Species | Dosage | Reference |

| Peak Plasma Concentration (Cmax) | 14.7 | µg/mL | Mouse | 50 mg/kg | [1] |

| Terminal Half-life (t1/2) | 135.0 | min | Mouse | 50 mg/kg | [1] |

| Clearance | 201.9 | mL/min/kg | Mouse | 50 mg/kg | [1] |

Table 2: Oral Bioavailability of a this compound Derivative (Terameprocol - M4N) in Mice

| Parameter | Value | Units | Species | Dosage | Reference |

| Absolute Bioavailability | ~88 | % | Mouse | 44 mg/kg | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols that can be adapted for the study of this compound.

In Vivo Pharmacokinetic Study in Rodents (Oral and Intravenous Administration)

This protocol describes a general procedure for determining the pharmacokinetic profile of a compound like this compound in a rodent model.

1. Animal Model:

-

Species: Male Sprague-Dawley rats or BALB/c mice.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral studies.

2. Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and saline. The formulation is administered as a bolus injection via the tail vein.

-

Oral (PO): this compound is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

3. Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method: HPLC-MS/MS for this compound Quantification in Plasma:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC-MS/MS system.

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent and product ions of this compound and an internal standard.

-

-

Data Analysis: A calibration curve is generated using standard solutions of this compound in blank plasma to quantify the concentration in the study samples. Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis software.

In Vitro Metabolism Study Using Liver Microsomes

This protocol outlines a general method to assess the metabolic stability of this compound in vitro.

1. Materials:

-

Pooled human or rodent liver microsomes.

-

This compound stock solution (e.g., in DMSO).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

2. Incubation:

-

This compound is incubated with liver microsomes in the presence of the NADPH regenerating system in a phosphate buffer at 37°C.

-

A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

-

A positive control compound with known metabolic properties is also run.

3. Sample Collection and Analysis:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding cold acetonitrile.

-